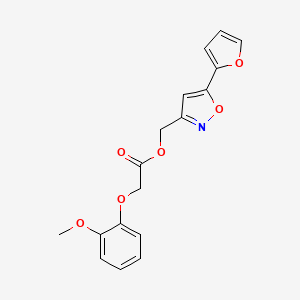

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate

Description

Properties

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO6/c1-20-13-5-2-3-6-14(13)22-11-17(19)23-10-12-9-16(24-18-12)15-7-4-8-21-15/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSSBNYZPSDZMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)OCC2=NOC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of This compound is , with a molecular weight of approximately 300.31 g/mol. The structure features a furan ring, an isoxazole moiety, and a methoxyphenoxy group, which are known to contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its potential to inhibit the growth of several cancer types, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3).

Case Study: Cytotoxicity Assay

A study conducted on the cytotoxic effects of this compound revealed the following IC50 values against selected cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.4 |

| A549 | 12.8 |

| PC3 | 18.6 |

These results suggest that This compound exhibits promising anticancer properties, particularly against lung cancer cells.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Screening Results

In an antimicrobial susceptibility test, the compound was screened against common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These findings indicate that the compound has moderate antibacterial activity, particularly against Bacillus subtilis.

Anti-inflammatory Activity

The anti-inflammatory properties of This compound have been explored in vitro. The compound demonstrated significant inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Inhibition Assay Results

The following table summarizes the inhibition percentages of key inflammatory markers:

| Cytokine | Inhibition (%) at 50 µM |

|---|---|

| TNF-α | 45 |

| IL-6 | 38 |

| IL-1β | 50 |

These results suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

Key Observations:

Lipophilicity: The target compound’s 2-methoxyphenoxyacetate group likely enhances lipophilicity compared to the methyl ester (33545-41-4) and carboxylic acid (98434-06-1), which lack aromatic substituents. This could improve membrane permeability in biological systems.

Stability : The ester linkage in the target compound may hydrolyze to form 2-((5-(furan-2-yl)isoxazol-3-yl)methoxy)acetic acid (1018165-66-6) under acidic or alkaline conditions, analogous to ester hydrolysis trends in related molecules .

Synthetic Accessibility: The methyl ester (33545-41-4) and carboxylic acid (98434-06-1) are simpler to synthesize due to fewer steric and electronic challenges compared to the target compound’s bulky phenoxy group.

Comparison with Benzoisoxazole and Thiazole Derivatives

Compounds such as 2-(5-hydroxybenzo[d]isoxazol-3-yl)acetic acid (CAS 34173-03-0) and thiazol-5-ylmethyl carbamates (e.g., PF 43(1) standards) share heterocyclic frameworks but differ significantly in core structure and functional groups :

- Benzoisoxazole derivatives (e.g., 34173-03-0) exhibit lower similarity (0.84) due to their fused benzene-isoxazole system and lack of furan substitution.

- Thiazole-based compounds (PF 43(1)) incorporate sulfur-containing heterocycles and complex peptide-like chains, which are absent in the target molecule .

Ranitidine-Related Compounds

Ranitidine derivatives (e.g., ranitidine amino alcohol hemifumarate) feature furan and dimethylamino groups but differ fundamentally in their sulfanyl-ethyl-nitroacetamide backbone . These compounds are pharmacologically active (e.g., H₂ antagonists), whereas the target molecule’s bioactivity remains uncharacterized in the provided evidence.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (5-(furan-2-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate?

- Methodology : A multi-step synthesis is typically employed. First, construct the isoxazole core via cycloaddition of nitrile oxides with alkynes, followed by functionalization of the 3-position. The 2-(2-methoxyphenoxy)acetate moiety can be introduced via esterification using DCC/DMAP coupling or acid chlorides. Intermediate purity should be verified via HPLC or TLC, and reaction conditions (e.g., solvent, temperature) optimized to avoid side reactions (e.g., hydrolysis of the ester group) .

- Key Considerations : Select protecting groups for hydroxyl or amine functionalities if present. For example, methoxy groups (as in ) are stable under most conditions, but furan rings may require protection during harsh reactions.

Q. How can the structure of this compound be unequivocally confirmed?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, isoxazole protons at δ 6.5–8.0 ppm) .

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and packing, as demonstrated for analogous isoxazole derivatives (e.g., reports orthorhombic crystal systems with Z=4 for a related compound).

- HRMS : Validate molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the isoxazole-furan moiety in catalytic applications?

- Methodology : Perform density functional theory (DFT) calculations to map electron density distributions and identify reactive sites. Compare experimental reaction rates (e.g., hydrogenation or cross-coupling) with computational predictions. For example, highlights NIST-standardized data for isoxazole derivatives, which can guide parameterization.

- Data Analysis : Use Hammett plots or linear free-energy relationships to correlate substituent effects (e.g., methoxy vs. nitro groups) with reaction outcomes .

Q. What environmental fate and toxicity profiles should be prioritized for this compound?

Physicochemical properties : Measure logP, water solubility, and hydrolysis rates.

Ecotoxicity : Use Daphnia magna or algal growth inhibition assays.

Degradation pathways : Perform photolysis or biodegradation studies under simulated environmental conditions.

- Contradiction Resolution : If conflicting toxicity data arise (e.g., acute vs. chronic effects), apply weight-of-evidence approaches and consider species-specific metabolic differences.

Q. How can contradictions in bioactivity data (e.g., enzyme inhibition vs. cellular assays) be resolved?

- Methodology :

- Dose-response validation : Re-test activity across multiple concentrations and cell lines.

- Target engagement studies : Use techniques like thermal shift assays or SPR to confirm direct binding.

- Off-target profiling : Screen against related enzymes (e.g., ’s phosphatase inhibitors) to rule out cross-reactivity.

- Statistical Tools : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent effects, cell viability thresholds) .

Experimental Design Considerations

Q. What statistical designs are suitable for optimizing synthetic yield or bioactivity?

- Methodology : Use split-plot or response surface methodologies (RSM). For example, employs randomized block designs with split-split plots to account for temporal variability in agricultural studies, which can be adapted for reaction parameter screening (e.g., temperature, catalyst loading).

- Data Collection : Replicate experiments (n ≥ 3) and include negative controls (e.g., uncatalyzed reactions) to isolate effects.

Q. How can computational tools predict metabolic pathways or metabolite stability?

- Methodology :

- In silico metabolism : Use software like MetaSite or GLORY to predict Phase I/II metabolites.

- MD simulations : Model interactions with cytochrome P450 enzymes, leveraging crystallographic data from for force field parameterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.